molecular formula C4H10N3O3P B8511876 Diethyl phosphorazidate

Diethyl phosphorazidate

Cat. No. B8511876
M. Wt: 179.11 g/mol
InChI Key: UCOJJXSOXHUJJY-UHFFFAOYSA-N
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Patent
US04124356

Procedure details

Following the procedure of Shioiri, Nimomiya, and Yamada, J. Amer. Chem. Soc., 94, 6203 (1972), 5.13 g (0.03 mole) of diethylphosphorochloridate and 1.95 g (0.03 mole) of sodium azide were added to 50 ml dry acetonitrile purified by distillation from calcium hydride under a nitrogen atmosphere. The slurry was stirred at reflux for 1 hour, cooled and filtered by gravity to remove the solid precipitate. The acetonitrile solvent was distilled under vacuum. The sample was isolated by vacuum distillation.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4](Cl)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[N-:10]=[N+:11]=[N-:12].[Na+]>C(#N)C>[P:4]([N:10]=[N+:11]=[N-:12])([O:5][CH2:6][CH3:7])([O:3][CH2:1][CH3:2])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)Cl
Name
Quantity
1.95 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
purified by distillation from calcium hydride under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered by gravity
CUSTOM
Type
CUSTOM
Details
to remove the solid precipitate
DISTILLATION
Type
DISTILLATION
Details
The acetonitrile solvent was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
The sample was isolated by vacuum distillation

Outcomes

Product
Name
Type
Smiles
P(=O)(OCC)(OCC)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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